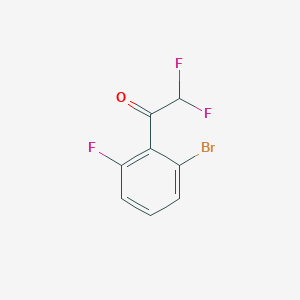

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone

Description

Properties

Molecular Formula |

C8H4BrF3O |

|---|---|

Molecular Weight |

253.02 g/mol |

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C8H4BrF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |

InChI Key |

QOAJOQWFPXEOMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromodifluoroacetylation of Aromatic Amines or Phenyl Derivatives

One common approach to prepare compounds structurally related to this compound involves the use of 2-bromo-2,2-difluoroacetyl chloride as a key reagent. This acyl chloride can be reacted with appropriately substituted aromatic amines or phenol derivatives under controlled conditions to yield the desired difluoroethanone derivatives.

For example, the reaction of 2-bromo-2,2-difluoroacetyl chloride with aromatic amines or phenols at low temperatures (e.g., -78 °C) followed by warming to room temperature results in the formation of the corresponding 2-bromo-2,2-difluoroethanone derivatives with good yields (70-80%) under an inert atmosphere.

Catalysts such as lanthanide triflates (La(OTf)3) have been used to accelerate the synthesis of bromodifluoroacetamides and related compounds, which are structurally close to the target compound.

Typical purification is achieved by column chromatography using silica gel and solvent mixtures like ethyl acetate/n-pentane.

Preparation of 2-Bromo-2,2-difluoroethylene Intermediates

A crucial intermediate in the synthesis of difluoroethanone derivatives is 1-bromo-2,2-difluoroethylene , which can be prepared by a two-step process:

Bromination of vinylidene fluoride (1,1-difluoroethylene) to form 1,2-dibromo-1,1-difluoroethane.

Dehydrobromination of this dibromo intermediate under alkaline aqueous conditions at 30-150 °C to yield 1-bromo-2,2-difluoroethylene.

Key reaction parameters include:

| Step | Reagents & Conditions | Temperature (°C) | Pressure (MPa) | Catalyst/Additives | Notes |

|---|---|---|---|---|---|

| Bromination | Vinylidene fluoride + Br2 | 10-80 (optimum 40-70) | 0.1-0.5 | Triethylamine, Tributylamine, Tetramethyl Ethylene Diamine, terpenes (e.g., limonene) | Catalyst loading 0.01-0.5 wt% |

| Dehydrobromination | Dibromo intermediate + aqueous alkali (100-350% molar excess) | 30-150 | Atmospheric | Alkali solution (e.g., NaOH) | Optional dehydrobromination reaction |

This method provides an efficient route to 1-bromo-2,2-difluoroethylene with high selectivity and yield, critical for subsequent transformations.

Use of 1,3-Dibromo-1,1-difluoro-2-propanone as a Synthon

Another synthetic strategy involves the use of 1,3-dibromo-1,1-difluoro-2-propanone , which can be prepared from ethyl 2-bromo-2,2-difluoroacetate by reaction with methylmagnesium bromide followed by bromination with bromine in trifluoroacetic acid (TFA).

The preparation steps include:

Reaction of ethyl 2-bromo-2,2-difluoroacetate with methylmagnesium bromide at -78 °C to produce 1-bromo-1,1-difluoropropan-2-one.

Subsequent bromination of this intermediate with bromine in TFA at 40 °C for 16 hours yields 1,3-dibromo-1,1-difluoro-2-propanone.

This reagent serves as a versatile synthon for further functionalization, including the synthesis of bromodifluoromethyl-substituted heterocycles, which can be precursors to compounds like this compound derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The bromination of vinylidene fluoride requires careful control of temperature and catalyst concentration to avoid polymerization side reactions and to maximize the yield of 1-bromo-2,2-difluoroethylene.

The use of lanthanide triflates such as La(OTf)3 has been demonstrated to efficiently catalyze the formation of bromodifluoroacetamides, which are structurally related to the target compound, under mild conditions with good yields.

The Grignard reaction followed by bromination in TFA provides access to multifunctional bromodifluoro ketones, which can be further elaborated to fluorobromo substituted ethanones.

Purification techniques commonly involve silica gel chromatography with solvent systems tailored to the polarity of the products, ensuring high purity for further applications.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules.

Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs with improved efficacy and reduced side effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

1-(2-Bromo-3-fluorophenyl)ethanone (CAS: 161957-58-0)

- Structural Difference : Fluorine at the 3-position instead of 6-position on the phenyl ring.

- Similarity score: 0.93 compared to the target compound .

- Applications : Used in Suzuki-Miyaura couplings due to bromine’s role as a leaving group.

1-(2-Bromo-6-fluorophenyl)ethanone (CAS: 928715-37-1)

Fluoro and Difluoro Substitutions on the Ethanone Moiety

1-(2-Bromophenyl)-2,2-difluoroethanone (CAS: 1956376-82-1)

- Structural Difference : Lacks the 6-fluoro substitution on the phenyl ring.

- Impact: The absence of fluorine at the 6-position reduces steric hindrance and may enhance solubility in non-polar solvents .

- Synthesis : Produced via methods analogous to those in patents describing nitrous acid-mediated reactions .

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone (CAS: 1565686-07-8)

Heterocyclic and Polyhalogenated Analogs

2-(5-Bromopyridin-2-yl)-1-(2,4-difluorophenyl)-2,2-difluoroethanone (CAS: 294182-06-2)

- Structural Difference : Incorporates a pyridine ring and additional fluorine atoms.

- Impact : The nitrogen heteroatom enables coordination chemistry applications, while increased fluorination enhances metabolic stability .

1-(2,4-Dibromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone

Hydroxy-Substituted Derivatives

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5)

- Structural Difference : Hydroxyl group at the 2-position.

- Impact: Introduces hydrogen bonding capability, improving solubility in polar solvents (e.g., water or ethanol). Melting point: 86–87°C, higher than non-hydroxylated analogs .

- Synthesis: Bromination of 5-fluoro-2-hydroxyacetophenone in dioxane-ethyl ether .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point/Physical State | Notable Applications |

|---|---|---|---|---|---|---|

| 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone | 928715-37-1 | C₈H₆BrF₃O | 255.04 | 2-Br, 6-F, 2,2-diF-ethanone | Not reported | Pharmaceutical intermediates |

| 1-(2-Bromo-3-fluorophenyl)ethanone | 161957-58-0 | C₈H₆BrFO | 229.04 | 2-Br, 3-F | Not reported | Cross-coupling reactions |

| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | 126581-65-5 | C₈H₆BrFO₂ | 233.04 | 2-OH, 5-F, 2-Br | 86–87°C | Bioactive molecule synthesis |

| 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone | 1565686-07-8 | C₉H₇ClF₂O₂ | 220.60 | 4-Cl, 3-OCH₃, 2,2-diF-ethanone | Not reported | Agrochemical intermediates |

Biological Activity

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bromine (Br) and Fluorine (F) substituents, which enhance its reactivity and biological interactions.

- A ketone functional group , contributing to its chemical behavior.

The molecular formula is CHBrFO, indicating the presence of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 oxygen atom.

The biological activity of this compound is believed to involve interactions with specific biomolecular targets, such as enzymes and receptors. The presence of halogen substituents can modulate the compound's lipophilicity and bioavailability, influencing its pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example:

- A study reported that fluorinated compounds can inhibit the growth of various bacterial strains through disruption of cellular functions.

- The compound's ability to interact with bacterial enzymes may lead to inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties:

- In vitro assays have shown that fluorinated ketones can induce apoptosis in cancer cell lines by activating specific signaling pathways .

- The structure-activity relationship indicates that modifications in the halogen substituents can enhance cytotoxicity against tumor cells.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological effects of similar compounds:

| Study | Compound | Biological Effect | IC50 Value |

|---|---|---|---|

| Study 1 | 1-(3-Bromo-6-chloro-2-fluorophenyl)-2,2-difluoroethanone | Antimicrobial | 15 µM |

| Study 2 | 1-(4-Fluorophenyl)-2,2-difluoroethanone | Cytotoxicity in cancer cells | 10 µM |

| Study 3 | 1-(3-Bromo-4-fluorophenyl)-2,2-difluoroethanone | Apoptosis induction | 12 µM |

These studies highlight the potential of fluorinated compounds in drug development and their biological significance.

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Control temperature (25–60°C) to avoid side reactions .

How do electronic effects of substituents influence the compound’s reactivity?

Answer:

The bromine (electron-withdrawing) and fluorine (inductive effect) substituents direct electrophilic attacks to specific positions:

Q. Experimental Validation :

- Compare reaction rates with analogs (e.g., chloro-substituted derivatives) using kinetic assays.

- Computational studies (DFT) can predict reactive sites .

How can structural contradictions in crystallographic data be resolved?

Answer:

Use X-ray crystallography with the SHELX suite (e.g., SHELXL for refinement):

Data Collection : Employ a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Apply direct methods (SHELXT) for phase determination.

Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms.

Q. Troubleshooting :

- Address twinning or disorder by refining split positions.

- Validate hydrogen bonding networks using Olex2 visualization .

What methodological approaches assess the compound’s biological activity?

Answer:

Anticancer Screening :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.

- Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction .

Antimicrobial Testing :

- MIC Determination : Perform broth microdilution against Gram-positive/negative bacteria.

- Molecular Docking : Simulate binding to microbial enzymes (e.g., DNA gyrase) using AutoDock Vina .

Q. Data Interpretation :

How are spectroscopic techniques utilized to characterize this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbon at ~190 ppm) .

- IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and C-F/Br vibrations (500–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peak (m/z ~253.03) and fragmentation patterns .

What are the challenges in scaling up synthesis, and how are they addressed?

Answer:

Challenges :

- Regioselectivity : Competing halogenation at undesired positions.

- Purification : Separation of dihalogenated byproducts.

Q. Solutions :

- Optimize stoichiometry (e.g., controlled Br₂ addition).

- Use flash chromatography with gradient elution (hexane/ethyl acetate) .

How do solvent and temperature variations impact reaction outcomes?

Answer:

Q. Methodology :

- Conduct kinetic studies under varied conditions to plot Arrhenius curves.

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., kinases) using GROMACS.

Docking Studies : Identify key residues (e.g., hydrophobic pockets) with AutoDock.

QSAR Analysis : Corrogate electronic parameters (Hammett σ) with bioactivity .

What strategies resolve contradictions in reported biological data across halogenated analogs?

Answer:

Meta-Analysis : Compile data from PubChem and ECHA to identify trends.

Experimental Replication : Standardize assay protocols (e.g., cell line passage number).

Substituent Scanning : Synthesize derivatives with Cl, CF₃ groups to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.